molecular formula C8H16N2O B13330502 3-(Azetidin-3-yloxy)-1-methylpyrrolidine

3-(Azetidin-3-yloxy)-1-methylpyrrolidine

Katalognummer: B13330502
Molekulargewicht: 156.23 g/mol
InChI-Schlüssel: HRMBQJBBWIQHIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Azetidin-3-yloxy)-1-methylpyrrolidine is a heterocyclic compound that features both azetidine and pyrrolidine rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The azetidine ring, a four-membered nitrogen-containing ring, is known for its strain and reactivity, while the pyrrolidine ring, a five-membered nitrogen-containing ring, is a common motif in many natural products and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yloxy)-1-methylpyrrolidine typically involves the formation of the azetidine ring followed by its attachment to the pyrrolidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The starting materials are often sourced in bulk, and the reactions are carefully monitored to maintain product purity and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Azetidin-3-yloxy)-1-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction can lead to the formation of secondary or tertiary amines

Wissenschaftliche Forschungsanwendungen

3-(Azetidin-3-yloxy)-1-methylpyrrolidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Azetidin-3-yloxy)-1-methylpyrrolidine involves its interaction with specific molecular targets. The azetidine ring’s strain makes it highly reactive, allowing it to interact with enzymes and receptors in biological systems. This interaction can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Azetidin-3-yloxy)pyridine: Similar structure but with a pyridine ring instead of a pyrrolidine ring.

    3-(Azetidin-3-yloxy)-1,2-oxazole: Contains an oxazole ring, offering different reactivity and biological properties.

Uniqueness

3-(Azetidin-3-yloxy)-1-methylpyrrolidine is unique due to the combination of the azetidine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential as a versatile building block in synthetic chemistry and drug development .

Eigenschaften

Molekularformel

C8H16N2O

Molekulargewicht

156.23 g/mol

IUPAC-Name

3-(azetidin-3-yloxy)-1-methylpyrrolidine

InChI

InChI=1S/C8H16N2O/c1-10-3-2-7(6-10)11-8-4-9-5-8/h7-9H,2-6H2,1H3

InChI-Schlüssel

HRMBQJBBWIQHIH-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(C1)OC2CNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.